molecular formula C15H21O4 B1671722 Illudin S CAS No. 1149-99-1

Illudin S

Cat. No. B1671722
CAS RN: 1149-99-1
M. Wt: 264.32 g/mol
InChI Key: OPBKMFNTACLDAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Illudin S is a natural product produced by some mushrooms . The production process for Illudin S has been optimized using high-speed countercurrent chromatography . The optimal condition of hexane/ethyl acetate/methanol/water (1/5/1/5, v/v/v/v) was used to obtain pure Illudin S from a crude extract .


Molecular Structure Analysis

Illudin S has a chemical formula of C15H20O4 and a molecular weight of 264.32 . It contains a total of 41 bonds, including 21 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, and various ring structures .


Chemical Reactions Analysis

Illudin S is known to inhibit DNA synthesis from thymidine . It has been found that Illudin S can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane and thereby induce apoptotic cell death .

Scientific Research Applications

Anti-tumor Activity and DNA Lesions

Illudin S, a natural sesquiterpene, has demonstrated strong anti-tumor activity. It creates DNA lesions that are poorly characterized and not repaired by traditional global repair mechanisms. Research has shown that these lesions are processed exclusively by transcription- and replication-coupled repair pathways. Illudin S and its derivative, Irofulven, act via a mechanism that bypasses global repair systems and is only repaired in stalled replication or transcription complexes (Jaspers et al., 2002).

Selective Cytotoxicity in Cancer Cells

Illudins exhibit selective toxicity for certain cancer cells, including human myelocytic leukemia and various carcinomas. This specificity is attributed to an energy-dependent transport mechanism that is present in sensitive cells but absent in resistant ones. Such selectivity provides a basis for developing targeted cancer therapies (Kelner et al., 1990).

Metabolism and Toxicity Reduction

Studies on the metabolism of illudin S, particularly its conversion into acylfulvene, provide insights into how its toxicity can be reduced while retaining antitumor efficacy. Understanding the metabolic pathways and resultant compounds can guide the development of less toxic derivatives with enhanced therapeutic potential (McMorris et al., 1999).

Mechanism of Action

Illudin S has been shown to inhibit DNA synthesis from thymidine in bacterial cells, suggesting a specific mode of action that does not involve conventional DNA synthesis pathways. This unique mechanism of action further underscores its potential as an anti-tumor agent (Walser & Heinstein, 1973).

Novel Illudins and Antibacterial Activity

Research has identified novel illudins, like illudins I, I2, and J2, produced by specific fungi. These compounds not only show anticancer activity but also exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus. This expands the potential applications of illudins beyond cancer therapy (González del Val et al., 2003).

ConclusionIlludin S and its derivatives represent a unique class of compounds with significant potential in cancer therapy. Their selective cytotoxicity, unique DNA lesion creation, and novel modes of action make them promising candidates

Recent Scientific Research Applications of Illudin S (2021-2022)

Antitumor Effects in Brain Tumor Models

A study in 2022 discovered that while the fungal metabolite illudin M is cytotoxic in cancer and non-malignant cells, its retinoate showed greater selectivity for cancer cells, particularly in cerebral contexts. This research highlights the potential of illudin M derivatives, like its retinoate, as promising drug candidates for brain tumors (Linder et al., 2022).

Role in DNA Damage Tolerance

Recent research in 2022 revealed that RFWD3 and the translesion DNA polymerases Polκ and Polη contribute to PCNA ubiquitination–dependent DNA damage tolerance in human cells for illudin S and UV DNA lesions, respectively. This study demonstrates the crucial role of these components in cellular resistance to illudin S by overcoming replication blockages, independent of Polη (Kanao et al., 2022).

Safety And Hazards

Illudin S is highly toxic and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLLIYKVDWPHJI-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031301
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Illudin S

CAS RN

1149-99-1
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Illudin S
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illudin S
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILLUDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
K Nakanishi, M Ohashi, M Tada, Y Yamada - Tetrahedron, 1965 - Elsevier
… proposed* for illudin S and M which … illudin S diacetate (II), as well as by illudin S (I) and isoilludin S (III) to afford carboxylic acids (with positive iodoform test). The IR spectra of illudin S …
Number of citations: 114 www.sciencedirect.com
TC McMorris, M Anchel - Journal of the American Chemical …, 1965 - ACS Publications
… The presence of three hydroxyl groups in illudin-S was indicated by formation of a … Catalytic hydrogenation of illudin-S with palladized charcoal in methanol proceeded with rapid uptake …
Number of citations: 232 pubs.acs.org
J Walser, PF Heinstein - Antimicrobial Agents and Chemotherapy, 1973 - Am Soc Microbiol
… antibiotic illudin S on bacterial macromolecular synthesis was investigated. Illudin S was … Ribonucleic acid (RNA) synthesis was inhibited only at a concentration of illudin S 10 times …
Number of citations: 34 journals.asm.org
JR MacDonald, CC Muscoplat, DL Dexter, GL Mangold… - Cancer research, 1997 - AACR
… was limited by increased mortality in illudin S-treated animals (1). … illudin S has been shown to be a potent inhibitor of DNA synthesis that causes cell cycle arrest in S phase (1). Illudin S …
Number of citations: 133 aacrjournals.org
L Casimir, S Zimmer, F Racine-Brassard, PÉ Jacques… - DNA repair, 2023 - Elsevier
Illudin S (ILS) is a fungal sesquiterpene secondary metabolite with potent genotoxic and cytotoxic properties. Early genetic studies and more recent genome-wide CRISPR screens …
Number of citations: 3 www.sciencedirect.com
NGJ Jaspers, A Raams, MJ Kelner, JMY Ng… - DNA repair, 2002 - Elsevier
… Illudin S is a natural sesquiterpene drug with strong anti-tumour activity. Inside cells, … We show that 90% of illudin’s lethal effects in human fibroblasts can be prevented by an active …
Number of citations: 155 www.sciencedirect.com
MJ Kelner, TC McMorris, MA Montoya, L Estes… - Cancer chemotherapy …, 1997 - Springer
… Therefore, the in vitro cytotoxicity of the parent compound illudin S towards tumor cells was … of illudin S (or metabolites) from these cells. The number of intracellular illudin S molecules …
Number of citations: 43 link.springer.com
KE Pietsch, PM Van Midwoud, PW Villalta… - Chemical research in …, 2013 - ACS Publications
… In this study, we chemically identified and biologically tracked adducts arising from illudin S and AF in cancer cells as a function of cellular bioactivation capacity. With a quantitative …
Number of citations: 40 pubs.acs.org
TC McMorris, M Anchel - Journal of the American Chemical …, 1963 - ACS Publications
… By analogy with Ilia, a primary hydrogenation product of illudin S may be represented by IIIc… Illudin S itself possesses a hydroxymethyl group as evidenced by a singlet at …
Number of citations: 127 pubs.acs.org
T Matsumoto, Y Fukuoka, A Ichihara, Y Mori… - Bulletin of the …, 1964 - journal.csj.jp
… Isoilludin S2a, b)(II), formed by the acyloin rearrangement of illudin S with alumina, has infrared … in illudin S (the stronger hydrogen bond) and a pseudoaxial conformation in isoilludin S. …
Number of citations: 18 www.journal.csj.jp

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